2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide
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Overview
Description
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is a complex organic compound with the molecular formula C11H14Cl3N3O2S. This compound is notable for its unique structure, which includes a trichloromethyl group, a pyrimidinyl ring, and a sulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidinyl ring, followed by the introduction of the trichloromethyl group and the sulfanyl group. The final step involves the formation of the propanamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and the sulfanyl group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The pyrimidinyl ring provides structural stability and enhances the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Similar in having a trichloromethyl group but differs in its functional groups and overall structure.
Metrifonate: Shares the trichloromethyl group but has different applications and mechanisms of action.
Uniqueness
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is unique due to its combination of a trichloromethyl group, a pyrimidinyl ring, and a sulfanyl group. This combination provides it with distinctive chemical properties and a wide range of applications in scientific research .
Biological Activity
2,2-dimethyl-N-[2,2,2-trichloro-1-(6-oxo-2-sulfanylpyrimidin-1(6H)-yl)ethyl]propanamide is a complex organic compound with potential biological activity that has garnered interest in pharmacological and toxicological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a trichloroethyl group and a sulfanylpyrimidinyl moiety. The presence of these functional groups may contribute to its biological properties.
Cytotoxic Effects
Preliminary studies suggest that compounds related to this structure can induce cytotoxicity in cancer cell lines. For example, compounds containing triazole and pyrimidine rings have demonstrated inhibitory effects on cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from low micromolar concentrations .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound may interfere with nucleic acid synthesis or disrupt metabolic pathways in microbial cells and cancer cells alike.
Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of related compounds found that certain derivatives exhibited effective inhibition against E. coli and Staphylococcus aureus. The study highlighted structure-activity relationships (SAR) that suggest modifications to the trichloroethyl group could enhance potency .
Study 2: Cytotoxicity in Cancer Research
In vitro tests on related compounds indicated significant cytotoxicity against various cancer cell lines. For example, a derivative showed an IC50 value of 27.3 μM against T47D breast cancer cells . This suggests potential therapeutic applications for derivatives of this compound in oncology.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C11H14Cl3N3O2S |
---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(4-oxo-2-sulfanylidene-1H-pyrimidin-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H14Cl3N3O2S/c1-10(2,3)8(19)16-7(11(12,13)14)17-6(18)4-5-15-9(17)20/h4-5,7H,1-3H3,(H,15,20)(H,16,19) |
InChI Key |
BGXXDKOGURBBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C(=O)C=CNC1=S |
Origin of Product |
United States |
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